molecular formula C9H14O B14618539 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one CAS No. 60048-69-3

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one

Cat. No.: B14618539
CAS No.: 60048-69-3
M. Wt: 138.21 g/mol
InChI Key: KUAOSSRFCWYCMT-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C9H14O It is a ketone derivative of cyclohexene, characterized by a methyl group at the third position and an ethanone group at the first position of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate metabolic pathways, particularly those involving oxidation and reduction reactions.

Comparison with Similar Compounds

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

60048-69-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(3-methylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h6-7H,3-5H2,1-2H3

InChI Key

KUAOSSRFCWYCMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)C(=O)C

Origin of Product

United States

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